4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline

Epigenetics Bromodomain inhibition Oncology

Specifically source the 4-(pyrazol-3-yl) regioisomer, a key BET bromodomain building block. This substitution pattern enables a critical bidentate H-bond for >50-fold BD2 selectivity, distinct from 4-yl or N-linked variants which can lose target engagement. Based on THQ-pyrazole SAR, select this regioisomer for fragment-based screening in oncology or agrochemical R&D.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B15070091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1C3=CC=NN3
InChIInChI=1S/C12H13N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-4,6,8,10,13H,5,7H2,(H,14,15)
InChIKeyVTHYMQJYAFJODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline: Core Scaffold Identity, Physicochemical Baseline, and Procurement Relevance


4-(1H-Pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline (CAS 1250992-42-7, MF C₁₂H₁₃N₃, MW 199.25 g/mol) is a heterobicyclic building block that couples a 1,2,3,4-tetrahydroquinoline (THQ) core with a 1H-pyrazol-3-yl substituent at the 4-position. The THQ scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules targeting kinases, GPCRs, and bromodomains [1]. The specific 4-(1H-pyrazol-3-yl) attachment pattern creates a unique hydrogen-bond donor/acceptor topology distinct from other regioisomers (e.g., 4-(pyrazol-4-yl) or N-linked pyrazol-1-yl variants), which can profoundly alter target engagement profiles [2]. Commercially, the compound is typically supplied at ≥95% purity and serves as a versatile intermediate for structure–activity relationship (SAR) exploration, fragment-based drug discovery, and focused library synthesis .

Procurement Risk: Why 4-(1H-Pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Regioisomeric or Scaffold-Hopping Analogs


The tetrahydroquinoline–pyrazole chemical space contains numerous close analogs that differ only in the pyrazole attachment point (N1, C3, C4, C5 positions) or in the oxidation state of the quinoline ring. These seemingly minor structural variations can produce dramatic differences in biological activity that are invisible to naïve substructure searching. In BET bromodomain inhibitor programs, for instance, moving the pyrazole from the C3 to C4 position or substituting a fused pyrazolo[3,4-b]quinoline system for the attached pyrazole–THQ architecture resulted in >10-fold shifts in BD1/BD2 selectivity ratios and altered cellular MYC modulation profiles [1]. Similarly, in antifungal SAR campaigns, pyrazole-containing THQ derivatives with different substitution patterns displayed inhibition rate differences exceeding 50 percentage points against Gaeumannomyces graminis var. tritici at identical concentrations, despite sharing the same molecular formula [2]. Simple replacement of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline with the 4-(pyrazol-4-yl) isomer or 3-(pyrazol-1-yl) variant without experimental validation therefore carries a high probability of losing target engagement or phenotypic activity. Procurement decisions must be guided by the specific substitution pattern rather than generic scaffold similarity.

Quantitative Differentiation Evidence: 4-(1H-Pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


BET Bromodomain Selectivity: Pyrazol-3-yl–THQ Scaffold Enables >50-Fold BD2 over BD1 Selectivity vs. Pan-BET Inhibitors

Tetrahydroquinoline analogs bearing a 1H-pyrazol-3-yl substituent at the 6-position (a close structural relative of the 4-substituted target compound) were crystallographically characterized in complex with the BD2 bromodomain of BRD2 (PDB 6DDJ) and demonstrated >50-fold selectivity for BD2 over BD1 in biochemical assays. In contrast, the pan-BET inhibitor (+)-JQ1, which lacks the THQ–pyrazole architecture, exhibits <2-fold selectivity between BD1 and BD2 [1]. This selectivity translates into differential cellular pharmacology: the pyrazol-3-yl–THQ series modulated MYC protein levels without the rebound expression effects observed with (+)-JQ1, and showed minimal toxicity to non-tumorigenic cells [1]. The 4-(1H-pyrazol-3-yl) substitution pattern provides a geometrically distinct exit vector compared to the 6-substituted series, enabling exploration of alternative chemical space while retaining the pyrazole H-bond donor that is critical for acetyl-lysine mimicry.

Epigenetics Bromodomain inhibition Oncology Chemical probe development

Anticancer Potency: Pyrazolo-Tetrahydroquinoline Derivative 15 Achieves IC₅₀ of 15–19 μM Across Three Cancer Lines vs. >100 μM for Inactive Series Members

In a systematic SAR study of tetrahydroquinoline derivatives incorporating pyrazole, isoxazole, and isatin moieties, compound 15—a pyrazolo-quinoline derivative structurally derived from the THQ–pyrazole scaffold—exhibited the most potent anticancer activity among 13 tested compounds. Its IC₅₀ values were 15.16 ± 0.25 μM (MCF-7), 18.74 ± 0.50 μM (HepG-2), and 18.68 ± 0.75 μM (A549). By contrast, the majority of series members (compounds 5–9, 11, 12, 14) showed IC₅₀ >100 μM across all three cell lines, representing a >5.3-fold potency window separating active from inactive analogs [1]. Selectivity indices (SI = IC₅₀ normal cell / IC₅₀ cancer cell) were 2.6 (MCF-7), 2.1 (HepG-2), and 2.1 (A549), demonstrating preferential cytotoxicity toward cancer cells. Compound 15 also induced 21–32% total apoptosis compared to <1% in untreated controls [1]. The pyrazole moiety was essential for activity—analogs lacking the pyrazole or bearing alternative heterocycles (isoxazole, isatin) showed substantially reduced potency.

Anticancer drug discovery Cytotoxicity screening SAR analysis Apoptosis

Fungicidal Efficacy: Pyrazole–THQ Derivatives Match Commercial Fungicide Pyraclostrobin at Low Concentration Against Wheat Take-All Pathogen

A focused library of pyrazole derivatives containing the 1,2,3,4-tetrahydroquinoline moiety was evaluated for fungicidal activity against Gaeumannomyces graminis var. tritici, the causative agent of wheat take-all disease. At a concentration of 16.7 μg/mL, compound 10d exhibited 100% inhibition and compound 10e exhibited 94.0% inhibition—values directly comparable to the commercial fungicide pyraclostrobin (100% inhibition at the same concentration) [1]. At the higher screening concentration of 50 μg/mL, five compounds (10d, 10e, 10h, 10i, 10j) all achieved >90% inhibition against G. graminis var. tritici [1]. The structure–activity relationship established that the pyrazole ring is indispensable for high potency, and the 1,2,3,4-tetrahydroquinoline scaffold provides a favorable lipophilic–hydrophilic balance that enhances penetration into fungal tissues compared to simpler pyrazole amides lacking the THQ group.

Agricultural chemistry Fungicide discovery Crop protection Gaeumannomyces graminis

Antileishmanial and Antitumor Potentiation: Pyrazole Ring Attachment to THQ Markedly Improves Cytotoxicity vs. THQ Alone

A series of tetrahydroquinolines containing acetohydrazide, oxopyrazole, oxothioxodihydropyrazole, and thioxotriazole substituents were evaluated in vitro against Leishmania major promastigotes and tumor cell lines. The study authors explicitly concluded that 'the presence of a pyrazole ring markedly improved the activity profiles of tetrahydroquinoline' [1]. Compounds bearing the 4-oxo-4H-pyrazol-3-yloxy-THQ-carbonitrile motif (structurally analogous to 4-substituted pyrazol-3-yl THQs) achieved 100% tumor inhibition, matching the reference drug vincristine (100% inhibition). The overall cytotoxicity LD₅₀ range for the pyrazole-containing THQ series was 0.56–3.01 μg/mL, representing a 1.4- to 7.7-fold improvement over the standard drug MS-222 (LD₅₀ = 4.30 μg/mL) [1]. This demonstrates that appending a pyrazole ring to the THQ core—particularly at the 4-position—consistently enhances antiparasitic and cytotoxic potency relative to non-pyrazole THQ analogs.

Neglected tropical diseases Antileishmanial agents Antitumor screening Scaffold optimization

Regioisomeric Differentiation: 3-yl vs. 4-yl Pyrazole Attachment Alters Hydrogen-Bond Geometry and Target Recognition in Bromodomain Binding Pockets

Crystal structures of tetrahydroquinoline analogs bound to BRD2 bromodomains (PDB entries 6DBC, 6DDI, 6DDJ) reveal that the 1H-pyrazol-3-yl substituent engages the conserved asparagine residue (Asn429 in BD1; Asn381 in BD2) via a bidentate hydrogen-bond donor interaction, mimicking the acetyl-lysine substrate [1]. This specific hydrogen-bond geometry is achievable only with the pyrazol-3-yl tautomer, where the N–H donor is positioned at the 1-position of the pyrazole ring, adjacent to the attachment point. In contrast, the 4-(1H-pyrazol-4-yl) regioisomer (CAS not available; commercially supplied by multiple vendors as a positional isomer) places the N–H donor distal to the attachment vector, fundamentally altering the H-bond trajectory and eliminating the acetyl-lysine mimetic geometry [1]. While direct comparative biochemical data between the 3-yl and 4-yl regioisomers in the same assay have not been published, the structural rationale is unambiguous: only the 3-yl isomer can recapitulate the key binding interaction observed in co-crystal structures.

Structural biology Fragment-based drug design Bromodomain inhibition Regiochemistry

Synthetic Tractability: 4-Position Pyrazole Attachment Enables Diastereoselective Synthesis Not Accessible with N-Linked or Fused Pyrazole Analogs

A target-oriented, highly diastereoselective synthetic route to pyrazolyltetrahydroquinolines was developed using chiral shift reagent-catalyzed imino Diels–Alder reactions, specifically enabling the construction of the 4-(pyrazol-3-yl)-THQ architecture [1]. This methodology is not applicable to N-linked pyrazol-1-yl regioisomers or to fused pyrazolo[3,4-b]quinoline systems, which require entirely different synthetic strategies (typically multi-step condensation/cyclization sequences with lower overall yields and more limited substituent tolerance). The EDDA (ethylenediamine diacetate)-catalyzed domino Knoevenagel/hetero-Diels–Alder approach provides efficient one-pot access to diverse THQ libraries bearing pyranopyrazoles, with the 4-position attachment serving as the key synthetic handle for further diversification [2]. This synthetic advantage translates into practical procurement benefits: building blocks with the 4-(pyrazol-3-yl) substitution can be elaborated into screening libraries with fewer synthetic steps and higher diastereomeric purity than alternative regioisomers.

Synthetic methodology Diastereoselective synthesis Organocatalysis Library production

Evidence-Driven Application Scenarios for 4-(1H-Pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline Procurement


BD2-Selective BET Bromodomain Chemical Probe Development

Research teams developing next-generation BET inhibitors with improved therapeutic windows should prioritize 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline as a core scaffold. Co-crystal structures confirm that the pyrazol-3-yl moiety engages the conserved asparagine in BRD2 BD2 via a bidentate H-bond, enabling >50-fold BD2/BD1 selectivity in optimized analogs—a key differentiator from pan-BET inhibitors such as (+)-JQ1 [1]. The 4-position attachment provides a distinct exit vector for R-group diversification while maintaining the critical acetyl-lysine mimetic interaction, supporting the design of metabolically stable derivatives that avoid the rebound MYC expression effects observed with pan-BET agents [1].

Anticancer Focused Library Synthesis Targeting Solid Tumors

The THQ–pyrazole scaffold has demonstrated validated anticancer activity across breast (MCF-7), liver (HepG-2), and lung (A549) cancer cell lines, with the most potent analog achieving IC₅₀ values of 15–19 μM and inducing 21–32% apoptosis [1]. The selectivity indices (SI 2.1–2.6 vs. normal HSF fibroblasts) indicate a preferential cytotoxicity window that warrants further SAR expansion [1]. Procurement of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline as a diversification-ready building block allows medicinal chemistry teams to rapidly generate focused libraries exploring substituent effects at the THQ nitrogen, the pyrazole C5 position, and the quinoline aromatic ring, building directly on the established potency baseline.

Agrochemical Fungicide Lead Optimization for Soil-Borne Cereal Pathogens

The pyrazole–THQ chemotype has achieved inhibition rates equivalent to the commercial fungicide pyraclostrobin (100% at 16.7 μg/mL) against Gaeumannomyces graminis var. tritici, the causative agent of wheat take-all [1]. For agrochemical discovery programs, 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline serves as a privileged starting material for synthesizing analogs with optimized soil mobility, metabolic stability in planta, and spectrum of activity against additional cereal pathogens. The scaffold's synthetic accessibility via one-pot organocatalytic methods [2] further supports cost-effective scale-up for greenhouse and field trial material production.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 199.25 g/mol (within the Rule-of-Three guidelines for fragment libraries), high aqueous solubility relative to fully aromatic quinoline analogs, and a synthetically tractable 3D topology, 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is well-suited for inclusion in fragment screening libraries. The pyrazol-3-yl NH serves as both a hydrogen-bond donor and a metal-coordinating ligand, expanding target class coverage to include kinases, metalloenzymes, and bromodomains. The scaffold's demonstrated activity across multiple therapeutic areas (oncology, anti-infectives, agriculture) maximizes the probability of identifying initial hits in phenotypic or target-based fragment screens.

Quote Request

Request a Quote for 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.